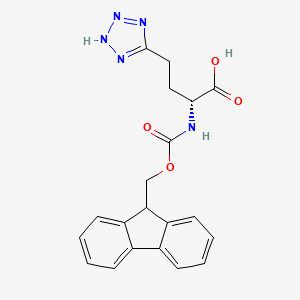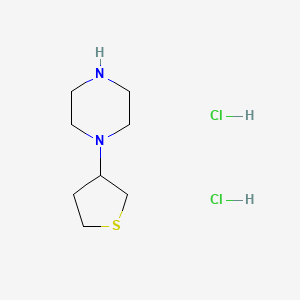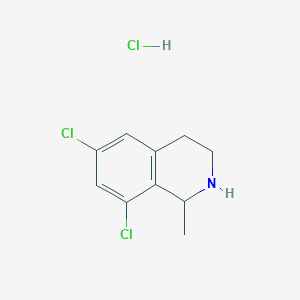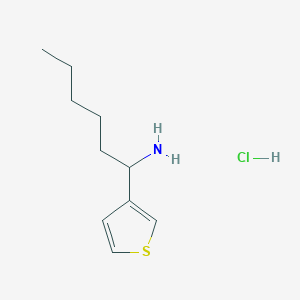
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Vue d'ensemble
Description
1-(Thiophen-3-yl)hexan-1-amine hydrochloride (THAH) is an organic compound used in scientific research as a chiral ligand for asymmetric catalysis. This compound is synthesized from the reaction of thiophen-3-ylacetic acid and hexan-1-amine hydrochloride. THAH is a versatile compound and has found applications in a variety of research areas, including asymmetric synthesis, organometallic chemistry, and enzyme catalysis. This article will discuss the synthesis method, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THAH.
Applications De Recherche Scientifique
Electrochromic Materials
Research on thiophene derivatives, such as the synthesis and investigation of electrochromic properties of thiophene-pyrrole-thiophene trimeric derivatives, has shown promising applications in electrochromic devices (ECDs). These materials exhibit significant color changes under electrical influence, with potential applications in smart windows, displays, and low-energy-consuming devices. The study conducted by Tarkuç et al. (2008) on the electrochromism of a polymer derived from thiophene and pyrrole units highlights the material's fast optical response and potential in constructing dual-type polymer ECDs against poly(3,4-ethylenedioxythiophene) (PEDOT) (Tarkuç et al., 2008).
Polymerization and Material Synthesis
Thiophene-containing compounds have been utilized in LED-induced polymerization processes. The development of star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations highlights the efficiency of these systems under near-UV and visible light, offering advantages in overcoming oxygen inhibition in polymerization processes. This research by Zhang et al. (2015) demonstrates the potential of thiophene derivatives in the synthesis of high-performance polymers and coatings (Zhang et al., 2015).
Antibacterial and Antifungal Agents
Compounds based on thiophene structures have been investigated for their bioactivity, including antibacterial and antifungal properties. Patel and Patel (2017) synthesized thiophenyl thiazole derivatives and evaluated their effectiveness against various bacterial and fungal strains, suggesting the potential of these compounds as novel antimicrobial agents (Patel & Patel, 2017).
Spectroelectrochemical and Biosensor Applications
Thiophene derivatives have also found applications in spectroelectrochemistry and as biosensors. A comparative study of isomeric thienylpyrrole derivatives by Ayranci et al. (2015) explored their spectroelectrochemical properties and biosensing capabilities, demonstrating their utility in detecting biological substances and in electrochromic applications (Ayranci et al., 2015).
Propriétés
IUPAC Name |
1-thiophen-3-ylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-2-3-4-5-10(11)9-6-7-12-8-9;/h6-8,10H,2-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBFHEJSASWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)hexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



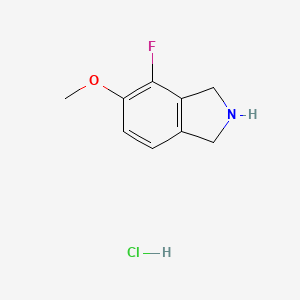
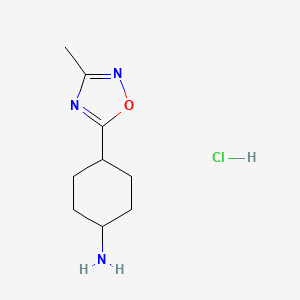





![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
